(5-Tert-butyl-1,3-thiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Tert-butyl-1,3-thiazol-2-yl)methanol is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . This compound features a thiazole ring substituted with a tert-butyl group at the 5-position and a methanol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butyl-1,3-thiazol-2-yl)methanol typically involves the reaction of 2-chloromethyl-5-tert-butylthiazole with a suitable nucleophile such as sodium methoxide . The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then be further substituted.
Major Products Formed
Oxidation: Formation of (5-Tert-butyl-1,3-thiazol-2-yl)aldehyde or (5-Tert-butyl-1,3-thiazol-2-yl)carboxylic acid.
Reduction: Formation of (5-Tert-butyl-1,3-thiazolidin-2-yl)methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
(5-Tert-butyl-1,3-thiazol-2-yl)methanol has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-1,3-thiazol-2-yl)methanol: Similar structure but with a bromine atom instead of a tert-butyl group.
(5-Isopropyl-1,3-thiazol-2-yl)methanol: Similar structure but with an isopropyl group instead of a tert-butyl group.
Uniqueness
(5-Tert-butyl-1,3-thiazol-2-yl)methanol is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and potentially enhancing its selectivity and potency .
Properties
IUPAC Name |
(5-tert-butyl-1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-8(2,3)6-4-9-7(5-10)11-6/h4,10H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIJDMUPJWAOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.